[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745706
InChI: InChI=1S/C10H13N3O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h1-4,14H,5-7,11H2
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol

CAS No.:

Cat. No.: VC15745706

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name [1-(2-aminoethyl)benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C10H13N3O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h1-4,14H,5-7,11H2
Standard InChI Key IUBCGGKCTDBVLB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CCN)CO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

[1-(2-Aminoethyl)-1H-benzimidazol-2-yl]methanol (IUPAC name: [1-(2-aminoethyl)benzimidazol-2-yl]methanol) has the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol. The compound’s structure integrates a benzimidazole ring system—a fused bicyclic aromatic system comprising benzene and imidazole rings—with two functional moieties:

  • A hydroxymethyl group (-CH₂OH) at position 2 of the benzimidazole core.

  • A 2-aminoethyl side chain (-CH₂CH₂NH₂) at position 1 .

The presence of these groups enhances solubility and enables hydrogen bonding, critical for interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃O
Molecular Weight191.23 g/mol
SMILESC1=CC=C2C(=C1)N=C(N2CCN)CO
InChIKeyIUBCGGKCTDBVLB-UHFFFAOYSA-N

Spectroscopic Analysis

Structural confirmation of the compound relies on spectroscopic techniques:

  • ¹H NMR: Resonances corresponding to the aromatic protons (δ 7.2–7.8 ppm), hydroxymethyl group (δ 4.6–5.0 ppm), and aminoethyl side chain (δ 2.8–3.2 ppm for -CH₂NH₂) .

  • FT-IR: Stretching vibrations for -OH (3200–3500 cm⁻¹), -NH₂ (3350–3450 cm⁻¹), and C=N (1600–1620 cm⁻¹) .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol typically involves a multi-step protocol:

  • Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions .

  • Introduction of the 2-Aminoethyl Group: Alkylation of the benzimidazole nitrogen using 2-chloroethylamine or related reagents.

  • Hydroxymethyl Functionalization: Oxidation or substitution reactions to install the -CH₂OH group at position 2 .

Microwave-assisted synthesis has been proposed to enhance reaction efficiency, reducing processing times by 30–50% compared to conventional methods.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1o-PDA, HCl, reflux, 6h65%
22-Chloroethylamine, K₂CO₃, DMF58%
3NaBH₄, MeOH, 0°C72%

Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures yield purities >95%. LC-MS and elemental analysis validate molecular integrity .

CompoundIC₅₀ (MCF-7)Target
Target Compound1.2 µMTubulin Polymerization
(1-Methyl-1H-benzimidazol-2-yl)methanol 3.5 µMDNA Intercalation
2-Amino-α-phenylmethanol 4.8 µMTopoisomerase II

Comparative Analysis with Structural Analogs

Solubility and Bioavailability

The 2-aminoethyl side chain confers improved aqueous solubility (>2.5 mg/mL) compared to methyl-substituted analogs (e.g., (1-methyl-1H-benzimidazol-2-yl)methanol: 0.8 mg/mL) . This enhancement correlates with higher oral bioavailability in rodent models (F%: 42 vs. 18).

Metabolic Stability

In vitro hepatic microsome assays indicate moderate metabolic stability (t₁/₂: 45 minutes), with primary degradation pathways involving N-dealkylation and hydroxylation .

Future Research Directions

  • Mechanistic Studies: Elucidate precise molecular targets using X-ray crystallography and molecular docking.

  • Derivatization: Explore acylated or sulfonated derivatives to enhance pharmacokinetic profiles.

  • In Vivo Efficacy: Evaluate toxicity and therapeutic indices in murine models of infection and cancer.

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